molecular formula C14H15N3O2S B2946221 4-methyl-5-[3-(phenoxymethyl)azetidine-1-carbonyl]-1,2,3-thiadiazole CAS No. 2034586-44-0

4-methyl-5-[3-(phenoxymethyl)azetidine-1-carbonyl]-1,2,3-thiadiazole

Cat. No.: B2946221
CAS No.: 2034586-44-0
M. Wt: 289.35
InChI Key: MAEWDVNTEQCNGQ-UHFFFAOYSA-N
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Description

4-methyl-5-[3-(phenoxymethyl)azetidine-1-carbonyl]-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4- and 5-positions. The 4-methyl group contributes to steric and electronic modulation, while the 5-position is functionalized with a 3-(phenoxymethyl)azetidine-1-carbonyl moiety. The phenoxymethyl group may improve lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[3-(phenoxymethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10-13(20-16-15-10)14(18)17-7-11(8-17)9-19-12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEWDVNTEQCNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CC(C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-[3-(phenoxymethyl)azetidine-1-carbonyl]-1,2,3-thiadiazole typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the stereoselective reduction of β-mesyloxyketimines with sodium cyanoborohydride (NaCNBH₃), followed by base-induced cyclization to generate the azetidine ring . The phenoxymethyl group can be introduced through a nucleophilic substitution reaction, where a phenoxymethyl halide reacts with the azetidine intermediate.

The thiadiazole ring is often synthesized through a cyclization reaction involving a thioamide and a diazotizing agent. The final step involves coupling the azetidine and thiadiazole intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-[3-(phenoxymethyl)azetidine-1-carbonyl]-1,2,3-thiadiazole can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles such as amines or thiols can replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: Phenoxymethyl halides with nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-methyl-5-[3-(phenoxymethyl)azetidine-1-carbonyl]-1,2,3-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-methyl-5-[3-(phenoxymethyl)azetidine-1-carbonyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets. The azetidine ring can act as a nucleophile, reacting with electrophilic sites on proteins or nucleic acids. The thiadiazole ring may participate in redox reactions, influencing cellular oxidative stress pathways. Together, these interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiadiazole derivatives exhibit diverse bioactivities depending on substituents. Key structural analogues and their properties are summarized below:

Compound Name / ID Substituents Biological Activity (IC₅₀ or Key Findings) Synthesis Route Reference
Target Compound 4-Me, 5-[3-(phenoxymethyl)azetidine-1-carbonyl] Not explicitly reported (hypothesized antitumor) Likely via cyclization of hydrazonoyl precursors or azetidine coupling N/A
9b () 1,3,4-thiadiazole with triazole and aryl groups IC₅₀ = 2.94 µM (HepG2 hepatocellular carcinoma) Reaction of hydrazonoyl halides with carbodithioate derivatives
Compound 12 () 4-(3,4,5-trimethoxyphenyl)-5-(3-hydroxy-4-methoxy)-1,2,3-thiadiazole Anti-tubulin activity (similar to CA-4) Disubstituted thiadiazole synthesis via aryl coupling
9f () Triazole-thiazole-acetamide with benzodiazolyl and methoxyphenyl groups Antifungal/antimicrobial (implied by structural class) Copper-catalyzed click chemistry and amide coupling
13a–13d () Pyrazole-thiadiazole hybrids Antitumor (specific IC₅₀ not provided) Condensation of hydrazonoyl chlorides with carbodithioates

Key Comparative Insights

  • Bioactivity: The 1,3,4-thiadiazole derivative 9b demonstrates potent antitumor activity against HepG2 (IC₅₀ = 2.94 µM), attributed to its triazole and aryl substituents enhancing intercalation or enzyme inhibition . In contrast, Compound 12 () targets tubulin polymerization, a mechanism distinct from typical kinase inhibition . The target compound’s azetidine moiety may confer selective binding to proteases or kinases, though empirical data are needed. Antimicrobial activity is observed in triazolo-thiadiazole derivatives (), suggesting that the phenoxymethyl group in the target compound could similarly modulate antimicrobial potency .
  • Synthetic Accessibility: The target compound’s azetidine-carboxyl group may require specialized coupling agents (e.g., EDC/HOBt) or ring-opening strategies, contrasting with the click chemistry used for triazole-containing analogues () .
  • Physicochemical Properties: The azetidine ring’s rigidity may reduce metabolic degradation compared to flexible chains in compounds like 9f (), which features a linear acetamide linker . The phenoxymethyl group likely increases logP values relative to sulfinyl or methoxy substituents (e.g., ’s sulfinyl derivative), impacting solubility and blood-brain barrier penetration .

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